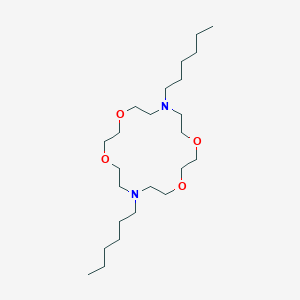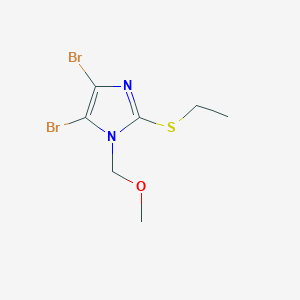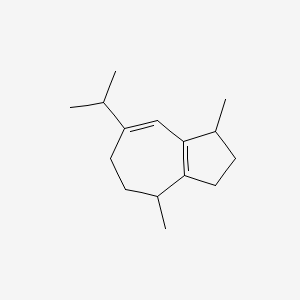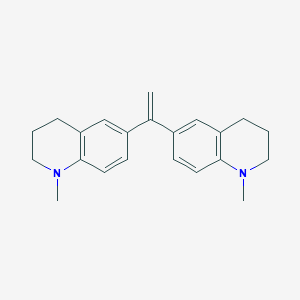![molecular formula C16H14O2 B14323722 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde CAS No. 100207-94-1](/img/structure/B14323722.png)
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2,2’ positions and two formyl groups are attached to the 4,4’ positions of the biphenyl ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:
Formation of 2,2’-Dimethylbiphenyl: This can be achieved through a homocoupling reaction of phenylmagnesium bromide with a suitable catalyst such as CuCl2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.
Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.
Aplicaciones Científicas De Investigación
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the formyl groups, making it less reactive in nucleophilic addition reactions.
4,4’-Diformylbiphenyl: Lacks the methyl groups, which can affect its steric and electronic properties.
2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde: Contains bromine atoms instead of methyl groups, leading to different reactivity and applications.
Uniqueness
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both methyl and formyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications in research and industry .
Propiedades
Número CAS |
100207-94-1 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3 |
Clave InChI |
CEWMBSPNHLMSLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)




